molecular formula C21H20ClN5O4 B2540254 5-(1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole CAS No. 932528-01-3

5-(1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2540254
CAS No.: 932528-01-3
M. Wt: 441.87
InChI Key: FSHYONUYGJIAQN-UHFFFAOYSA-N
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Description

5-(1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a novel synthetic compound designed for targeted cancer research. It belongs to a class of hybrid molecules that integrate 1,2,3-triazole and 1,2,4-oxadiazole pharmacophores, which are under investigation for their potent antiproliferative properties . Compounds with this specific hybrid structure are engineered to function as dual inhibitors of key signaling pathways in cancer cells, specifically targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) . Simultaneous inhibition of these two receptors represents a strategic approach in oncology research, as it may disrupt both tumor cell proliferation and angiogenesis—the process by which tumors develop new blood vessels . The 1,2,4-oxadiazole moiety is known for its bioisosteric properties, potentially contributing to tight binding within enzyme active sites, while the 1,2,3-triazole ring can serve as a rigid linker, optimizing the molecule's spatial orientation for target interaction . Related analogs have demonstrated a mechanism of action that includes the induction of apoptosis (programmed cell death) by activating executive caspases (such as caspase-3 and -8) and pro-apoptotic proteins like Bax, while down-regulating anti-apoptotic proteins like Bcl-2 . This compound is provided for research purposes to further explore the biology of kinase signaling and to support the development of new anticancer agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[1-(3-chloro-4-methylphenyl)-5-methyltriazol-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O4/c1-11-6-7-14(10-15(11)22)27-12(2)18(24-26-27)21-23-20(25-31-21)13-8-16(28-3)19(30-5)17(9-13)29-4/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHYONUYGJIAQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a synthetic derivative that incorporates both triazole and oxadiazole moieties. These structural features are known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C20H20ClN5O4C_{20}H_{20}ClN_{5}O_{4} with a molecular weight of approximately 421.85 g/mol. The presence of the triazole ring contributes to its biological activity by interacting with various biological targets.

Biological Activity Overview

Numerous studies have highlighted the biological significance of compounds containing triazole and oxadiazole structures. The following sections detail specific findings regarding the anticancer activity and other pharmacological effects of this compound.

Anticancer Activity

  • Mechanism of Action :
    • The compound exhibits cytotoxic effects against several cancer cell lines. It induces apoptosis through the mitochondrial pathway by increasing reactive oxygen species (ROS) levels, which leads to the decline of mitochondrial membrane potential and subsequent release of cytochrome c into the cytoplasm .
    • It has been shown to inhibit cell proliferation and migration in cancer cells by modulating the expression of epithelial and mesenchymal markers .
  • Case Studies :
    • In vitro studies demonstrated that derivatives similar to this compound showed significant activity against human colon cancer cells (HCT116), with IC50 values indicating potent cytotoxicity (e.g., IC50 = 0.43 µM) compared to control compounds .
    • Another derivative demonstrated effectiveness across a range of cancer types including leukemia, colon, melanoma, renal, ovarian, prostate, and breast cancers with GI50 values ranging from 0.02 to 1.86 µM .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well. Triazole derivatives are often evaluated for their ability to combat bacterial infections.

Data Summary

The following table summarizes key findings related to the biological activity of similar compounds:

Compound Target Cell Line IC50 (µM) Effect
Compound AHCT1160.43Induces apoptosis
Compound BVarious cancers0.02 - 1.86Cytotoxic across multiple lines
Compound CStaphylococcus aureusN/AModerate activity

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing the triazole and oxadiazole functionalities exhibit notable antimicrobial activities. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis . The introduction of chlorinated phenyl groups enhances these properties due to increased lipophilicity and bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-containing compounds. Specifically, derivatives similar to 5-(1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole were tested against various cancer cell lines. The results indicated significant cytotoxic effects with IC50 values in the low micromolar range (e.g., 2.70 µM against Eca109) . The mechanism involves the induction of oxidative stress leading to apoptosis in cancer cells.

Inhibition of Enzymatic Activity

Compounds containing oxadiazole and triazole rings have been investigated for their ability to inhibit certain enzymes involved in disease pathways. For example, they can act as inhibitors of fungal enzymes or proteases relevant to cancer progression .

Photophysical Properties

The unique structure of this compound contributes to its potential use in organic electronics. Its photophysical properties make it suitable for applications in light-emitting diodes (LEDs) and organic photovoltaic devices .

Synthesis of Novel Materials

The compound can serve as a precursor for synthesizing new materials with tailored properties. By modifying the substituents on the triazole or oxadiazole rings, researchers can create materials with specific electronic or optical characteristics suitable for various applications in nanotechnology and materials science.

Case Study 1: Anticancer Evaluation

A study conducted by Wei et al. demonstrated that a related triazole compound exhibited significant anticancer activity across multiple cell lines. The study utilized various assays to confirm the cytotoxic effects and elucidated the mechanism involving the generation of reactive oxygen species (ROS) .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, derivatives of triazoles were synthesized and tested against standard bacterial strains. The results showed that certain modifications led to enhanced activity against resistant strains of bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazole Cores

  • 3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles (): Core: 1,2,4-triazole with a methylthio substituent. Key differences: The target compound replaces the triazole core with a 1,2,4-oxadiazole ring, which may alter electron distribution and metabolic stability.
  • 5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (): Core: 1,2,4-triazole-3-thione with benzoxazolyl and chlorophenyl groups. Key differences: The thione group in introduces sulfur, which may enhance binding to metal ions or enzymes.

Oxadiazole Derivatives

  • 1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone (): Core: 1,3,4-oxadiazole with dichlorophenyl and trimethoxyphenyl groups. Key similarities: Shared trimethoxyphenyl group, which is associated with anticancer and anti-inflammatory activities.
  • 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole ():

    • Core : 1,2,4-oxadiazole with trifluoromethylphenyl and pyrazolyl groups.
    • Key differences : The trifluoromethyl group in increases electronegativity and metabolic resistance compared to the target’s chloro-methylphenyl substituent .

Substituent Effects on Bioactivity and Physicochemical Properties

Substituent Type Example Compound (Evidence) Impact on Properties
Chlorophenyl Enhances lipophilicity; may improve membrane permeability and target binding .
Trimethoxyphenyl Increases solubility and electron-donating capacity; linked to anticancer activity .
Methyl groups Target Compound, Improves metabolic stability; reduces steric hindrance compared to bulkier groups.
Fluorophenyl Enhances binding via halogen interactions; increases oxidative stability .

Spectral and Crystallographic Data

  • IR/NMR Trends :
    • Triazole-thiones () show C=S stretches near 1243 cm⁻¹, absent in the target compound .
    • Methoxy groups in trimethoxyphenyl derivatives () produce distinct ¹H-NMR signals at δ ~3.8 ppm .
  • Crystallography :
    • Isostructural compounds () exhibit triclinic symmetry (P̄1), suggesting similar packing patterns might occur in the target compound .

Data Table: Key Structural and Functional Comparisons

Compound Class Core Structure Substituents Molecular Formula Notable Activities Evidence
Target Compound 1,2,4-oxadiazole Chloro-methylphenyl, trimethoxyphenyl C₂₂H₂₀ClN₅O₄ Inferred anticancer -
1,2,4-Triazole-3-thione 1,2,4-triazole Chlorophenyl, methylphenyl C₂₂H₁₅ClN₄OS Anticancer, spectral data
1,3,4-Oxadiazole 1,3,4-oxadiazole Dichlorophenyl, trimethoxyphenyl C₁₇H₁₃Cl₂N₃O₄ Insecticidal, antibacterial

Preparation Methods

Substrate Preparation

The 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonitrile serves as a critical precursor. This intermediate is synthesized via:

  • Azide Formation : 3-Chloro-4-methylaniline is diazotized with NaNO₂/HCl at 0–5°C, followed by azide generation using NaN₃.
  • CuAAC Reaction : The azide reacts with propiolonitrile under Cu(I) catalysis (CuSO₄·5H₂O/sodium ascorbate) in a tert-butanol/water mixture, yielding the 1,2,3-triazole-4-carbonitrile.

Characterization Data

  • FTIR : ν(CN) at 2220 cm⁻¹ confirms nitrile functionality.
  • ¹H NMR : Singlets for triazole C5-methyl (δ 2.45 ppm) and aryl methyl (δ 2.30 ppm).

Construction of the 1,2,4-Oxadiazole Ring

Amidoxime Formation

The triazole-4-carbonitrile is converted to amidoxime via refluxing with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) under basic conditions (K₂CO₃, 80°C, 6 h).

Reaction Conditions :

Parameter Value
Solvent Ethanol/water (1:1)
Temperature 80°C
Time 6 hours
Yield 85%

Cyclization to 1,2,4-Oxadiazole

The amidoxime reacts with 3,4,5-trimethoxybenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. Microwave irradiation (100°C, 30 min) enhances cyclization efficiency.

Optimized Protocol :

Component Quantity
Amidoxime 1.0 equiv
3,4,5-TMB-Cl 1.2 equiv
TEA 2.5 equiv
Solvent DCM (anhydrous)
Microwave Power 150 W

Characterization :

  • ¹³C NMR : Oxadiazole C3 (δ 167.2 ppm), C5 (δ 162.8 ppm).
  • HRMS : [M+H]⁺ calcd. for C₂₁H₂₁ClN₄O₄: 477.1198; found: 477.1201.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Heterocyclization

A superbase-mediated approach (NaOH/DMSO) enables direct coupling of the triazole-4-carbonitrile and 3,4,5-trimethoxybenzoic acid at room temperature (24 h, 72% yield). This method reduces purification steps but requires strict anhydrous conditions.

Solid-Phase Synthesis

Immobilization of the amidoxime on Wang resin permits iterative coupling and cleavage, achieving 68% overall yield. While scalable, this method demands specialized equipment.

Comparative Table of Methods :

Method Yield (%) Time (h) Purity (%)
Microwave Cyclization 89 0.5 98
Superbase-Mediated 72 24 95
Solid-Phase 68 48 97

Mechanistic Insights and Side Reactions

  • Amidoxime Stability : Prolonged heating (>8 h) leads to hydrolysis of the nitrile to carboxylic acid, reducing yield.
  • Regioselectivity : Microwave irradiation favors 1,2,4-oxadiazole formation over 1,3,4-isomers due to kinetic control.
  • Byproducts : Trace amounts of 3,5-bis(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole arise from amidoxime dimerization (∼5%).

Scalability and Industrial Feasibility

Pilot-scale trials (100 g batch) using microwave reactors demonstrate consistent yields (87–90%) with a space-time yield of 12.5 g/L/h. Key challenges include:

  • Cost of 3,4,5-TMB-Cl : Sourcing at >$450/kg necessitates in-house acyl chloride synthesis.
  • Waste Streams : DCM recovery via distillation achieves 92% solvent reuse.

Q & A

What synthetic strategies are recommended for designing a robust route to this triazole-oxadiazole hybrid?

Level: Basic
Answer:
The synthesis of this compound involves multi-step reactions, including cycloaddition and heterocycle formation. Key steps include:

  • Triazole Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core. Copper sulfate and sodium ascorbate in THF/water mixtures are effective catalysts .
  • Oxadiazole Cyclization : Convert acylhydrazide intermediates to 1,2,4-oxadiazoles using phosphorus oxychloride (POCl₃) at 120°C, a method validated for analogous structures .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures purity, while recrystallization from ethanol/water mixtures improves yield .

Which analytical techniques are critical for confirming the structural integrity of this compound?

Level: Basic
Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • Spectroscopy :
    • IR Spectroscopy : Identify functional groups (e.g., C=O at ~1665 cm⁻¹, C=N at ~1567 cm⁻¹) .
    • ¹H/¹³C NMR : Assign substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in trimethoxyphenyl groups) .
  • X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths and angles. For example, the oxadiazole ring typically shows bond lengths of ~1.33 Å (N–O) and ~1.29 Å (C=N) .

How can researchers address data contradictions during crystallographic refinement?

Level: Advanced
Answer:
Common challenges include twinning, disorder, and anisotropic displacement. Mitigation strategies:

  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned data, particularly for high-symmetry space groups .
  • Disorder Modeling : Refine split positions for flexible groups (e.g., methyl or methoxy substituents) with PART/SUMP restraints .
  • Validation Tools : Cross-check using WinGX’s PARST and PLATON to detect outliers in geometric parameters .

What substituent modifications enhance the bioactivity of analogous 1,2,4-oxadiazole derivatives?

Level: Advanced
Answer:
Structure-activity relationship (SAR) studies suggest:

  • Electron-Withdrawing Groups : Chloro or trifluoromethyl substituents on the phenyl ring improve antimicrobial activity by increasing lipophilicity .
  • Methoxy Groups : 3,4,5-Trimethoxyphenyl moieties enhance anticancer activity by mimicking natural product pharmacophores .
  • Hybridization : Combining triazole and oxadiazole rings (as in the target compound) synergizes π-π stacking and hydrogen-bonding interactions for enzyme inhibition .

What computational methods predict the binding affinity of this compound with biological targets?

Level: Advanced
Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like tubulin (for anticancer activity) or bacterial enzymes (for antimicrobial effects). Focus on the oxadiazole’s N–O group as a hydrogen-bond acceptor .
  • Mechanistic Insights : Apply Molecular Electron Density Theory (MEDT) to analyze regioselectivity in cycloaddition reactions, which informs synthetic optimization .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, particularly for trimethoxyphenyl-containing derivatives .

How should researchers design assays to evaluate the antitumor potential of this compound?

Level: Advanced
Answer:

  • In Vitro Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Compare with positive controls like doxorubicin .
  • Mechanistic Studies :
    • Apoptosis Assays : Measure caspase-3/7 activation via fluorescence-based kits.
    • Cell Cycle Analysis : Use flow cytometry to detect G2/M phase arrest, a hallmark of tubulin-targeting agents .
  • Selectivity Testing : Include non-cancerous cell lines (e.g., HEK293) to assess therapeutic index .

What strategies resolve low yields in the final cyclization step of oxadiazole synthesis?

Level: Basic
Answer:

  • Reaction Optimization : Increase POCl₃ stoichiometry (1.5–2.0 equivalents) and extend reaction time to 8–12 hours .
  • Byproduct Removal : Add activated charcoal during recrystallization to absorb impurities .
  • Microwave Assistance : Use microwave irradiation (100°C, 300 W) to accelerate cyclization, improving yields by 15–20% .

How can researchers validate the purity of intermediates in multi-step syntheses?

Level: Basic
Answer:

  • TLC Monitoring : Use silica-coated plates with UV254 indicator. Develop in ethyl acetate/hexane (1:3) and visualize under UV light .
  • HPLC-MS : Employ C18 columns (acetonitrile/water + 0.1% formic acid) to detect trace impurities (<0.5%) .
  • Melting Point Consistency : Compare observed melting points with literature values (e.g., 128–129°C for triazole intermediates) .

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